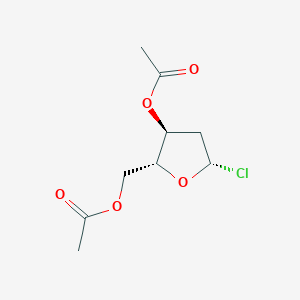
((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate is an organic compound with a complex structure featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step often involves the cyclization of a suitable diol or halohydrin to form the tetrahydrofuran ring. This can be achieved using acidic or basic conditions, depending on the starting material.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via halogenation reactions, such as using thionyl chloride or phosphorus pentachloride.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the chlorine atom or the acetoxy groups, potentially converting them to hydroxyl groups or removing the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, dechlorinated products.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
In organic synthesis, ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may be explored for its potential biological activity. The presence of the tetrahydrofuran ring and acetoxy groups suggests it could interact with biological molecules, potentially leading to applications in drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The acetoxy groups could be hydrolyzed in vivo, releasing acetic acid and potentially leading to further biological effects.
Comparison with Similar Compounds
Similar Compounds
((2R,3S,5S)-3-Hydroxy-5-chlorotetrahydrofuran-2-yl)methyl acetate: Similar structure but with a hydroxyl group instead of an acetoxy group.
((2R,3S,5S)-3-Acetoxy-5-bromotetrahydrofuran-2-yl)methyl acetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
107296-13-9 |
|---|---|
Molecular Formula |
C9H13ClO5 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
[(2R,3S,5S)-3-acetyloxy-5-chlorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3/t7-,8+,9+/m0/s1 |
InChI Key |
GQSXLWYUQVFOLK-DJLDLDEBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


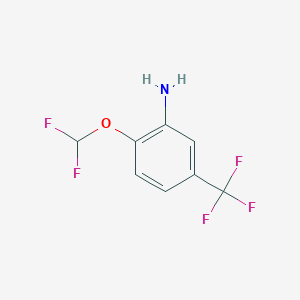
![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
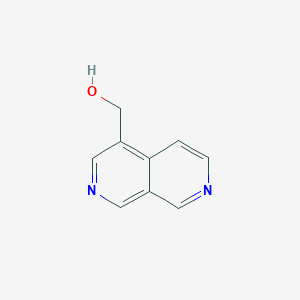
![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
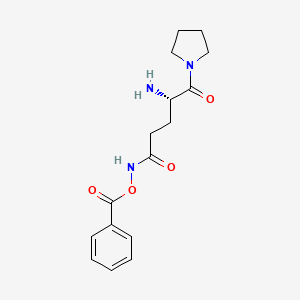
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)
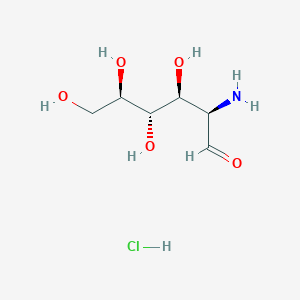

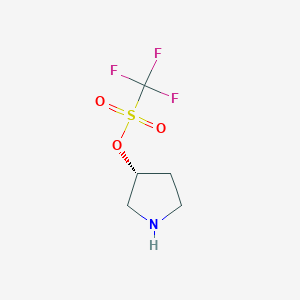
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
![(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate](/img/structure/B12849008.png)
